5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
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Overview
Description
5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a heterocyclic compound that contains a chloro, methyl, and tetrahydropyran substituent on an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed using reagents such as thionyl chloride and methyl iodide.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group is introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves interaction with specific molecular targets. It may inhibit enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methyl-1H-indazole: Lacks the tetrahydropyran group.
6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol: Lacks the chloro group.
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol: Lacks the methyl group.
Uniqueness
5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is unique due to the presence of all three substituents (chloro, methyl, and tetrahydropyran) on the indazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H15ClN2O2 |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
5-chloro-6-methyl-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-6-10-9(13(17)12(8)14)7-15-16(10)11-4-2-3-5-18-11/h6-7,11,17H,2-5H2,1H3 |
InChI Key |
LVGWJLGJWAQQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2C3CCCCO3)C(=C1Cl)O |
Origin of Product |
United States |
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